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Compound of Interest

Compound Name: 3-Aminobiphenyl

Cat. No.: B7723418

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminobiphenyl (CAS No. 2243-
47-2), a key chemical intermediate and a compound of significant interest in toxicological and
pharmacological research. This document details its chemical identity, physicochemical
properties, synthesis, analytical methods, and biological significance, with a focus on its
metabolic activation and toxicological profile.

Chemical Identification and Properties

3-Aminobiphenyl, also known as m-aminobiphenyl or 3-phenylaniline, is an aromatic amine
derivative of biphenyl.[1] It is a colorless to light-yellow solid at room temperature and has been
historically used in the manufacturing of azo dyes.[1][2] Due to its classification as a weak
carcinogen, its industrial applications have been largely curtailed in favor of less toxic
alternatives.[1][3]

Table 1: Physicochemical Properties of 3-Aminobiphenyl
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Property Value Reference(s)

CAS Number 2243-47-2 [1114]

Molecular Formula Ci12H11N [1][4]

Molecular Weight 169.22 g/mol [4]
White to light yellow

Appearance , (2]
solid/powder

Melting Point 28-33 °C [4]

Boiling Point 211-215 °C (lit.) [4]

Density 1.077 g/cm3 [2]
Sparingly soluble in water;

Solubility Soluble in ethanol, ether, [5]
acetone, benzene

pKa 4.25 (at 18°C) [5]
MUNOBADFTHUUFG-

InChl Key [4]
UHFFFAOYSA-N

SMILES Nclccec(cl)-c2ccecc2 [4]

Spectroscopic Data

The structural identification of 3-Aminobiphenyl is confirmed through various spectroscopic
techniques. The following tables summarize the key spectral data.

Table 2: *H and **C NMR Spectral Data for 3-
Aminobiphenyl
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Chemical Shift (5,

Nucleus Multiplicity Assignment
ppm)

1H NMR ~3.7 (broad s) Singlet -NHz

6.6-7.6 (M) Multiplet Aromatic Protons

13C NMR 113.1 Cc4

113.5 C2

117.2 C6

127.2 C2', C6'

127.3 c4

128.8 C3, C5'

129.8 C5

142.1 c1

143.0 C1

147.1 C3

Note: NMR data can
vary slightly based on
solvent and
experimental
conditions. The
provided 13C NMR
data is based on
publicly available

spectral information.

Table 3: Mass Spectrometry Data for 3-Aminobiphenyl
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miz Relative Intensity Assighment

169 High [M]* (Molecular lon)

168 Moderate [M-H]*

141 Low [M-C2H2]* or [M-HCN-H]*

Note: Fragmentation patterns
can vary based on the
ionization technique and

energy.[5]

Table 4: Infrared (IR) Spectroscopy Data for 3-

Aminobiphenyl

Wavenumber (cm~?) Intensity Assignment
) N-H stretch (asymmetric and

3440-3360 Medium _

symmetric)
3050-3020 Medium Aromatic C-H stretch

N-H bend (scissoring) and
1620-1580 Strong )

Aromatic C=C stretch
1335-1250 Strong Aromatic C-N stretch
910-665 Strong, Broad N-H wag

Note: The presence of two
bands in the N-H stretching
region is characteristic of a

primary amine.[6]

Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling

3-Aminobiphenyl can be efficiently synthesized via a palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction between 3-bromoaniline and phenylboronic acid.[2][7]
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Materials:

e 3-Bromoaniline

e Phenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)

» Triphenylphosphine (PPhs) or other suitable phosphine ligand

e Anhydrous potassium carbonate (K=COs) or other suitable base

e Solvent system (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
 Inert gas (Nitrogen or Argon)

Procedure:

» To a round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromoaniline
(2.0 eq.), phenylboronic acid (1.1-1.5 eq.), and the base (e.g., K2COs, 2.0 eq.).

e Add the palladium catalyst (e.g., Pd(OAc)z, 1-3 mol%) and the phosphine ligand (e.g., PPhs,
2-6 mol%).

o Deoxygenate the solvent system by bubbling with an inert gas for 15-20 minutes.
o Add the degassed solvent to the flask.

o Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and
monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography
(GC).

o Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or
dichloromethane).[6]
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or
magnesium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel or recrystallization to yield
pure 3-Aminobiphenyl.

Analytical Method: Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of 3-Aminobiphenyl in
a sample matrix, often requiring derivatization to improve chromatographic performance.[1][2]

Materials:

e Sample containing 3-Aminobiphenyl

Internal Standard (e.g., Triphenylamine-d15)

Saturated Sodium Bicarbonate solution

Dichloromethane (DCM) or other suitable extraction solvent
Anhydrous sodium sulfate

Derivatizing agent (e.g., Pentafluoropropionic anhydride - PFPA)
Hexane

GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:

o Sample Preparation (Liquid-Liquid Extraction):

o To 1 mL of the aqueous sample, add a known amount of the internal standard.
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[e]

Adjust the pH to >8 with saturated sodium bicarbonate solution.[1]

o

Add 1 mL of DCM, vortex vigorously for 2 minutes, and centrifuge to separate the phases.

[¢]

Carefully transfer the lower organic layer (DCM) to a clean tube.

[e]

Pass the extract through anhydrous sodium sulfate to remove residual water.

Derivatization:

[¢]

Evaporate the extract to approximately 100 pL under a gentle stream of nitrogen.

[e]

Add 50 pL of hexane and 10 pL of PFPA.[1]

o

Cap the vial and heat at 60°C for 30 minutes.

[¢]

Cool to room temperature and evaporate to dryness under nitrogen.
Analysis:

o Reconstitute the residue in a known volume of hexane (e.g., 100 pL).
o Inject an aliquot into the GC-MS system.

GC-MS Conditions (Example):

[¢]

Injector Temperature: 290 °C
o Column: HP-5MS (30 m x 0.25 mm, 0.25 um film thickness) or equivalent
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

o Oven Program: Initial temperature of 80°C (hold for 1 min), ramp at 5°C/min to 180°C,
then at 10°C/min to 240°C, and finally at 25°C/min to 290°C (hold for 10 min).[2]

o MS Transfer Line Temperature: 290 °C

o lon Source Temperature: 230 °C
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o Mode: Electron lonization (El) at 70 eV, with data acquired in both full scan and Selected
lon Monitoring (SIM) modes for quantification.

Biological Activity and Toxicology

While its isomer, 4-aminobiphenyl, is a well-established potent carcinogen, 3-aminobiphenyl is
considered to be at most a weak carcinogen.[3] This difference in carcinogenicity is attributed
to their distinct metabolic pathways and the genotoxicity of their metabolites.

Metabolic Activation Pathway

The carcinogenicity of aromatic amines is dependent on their metabolic activation to
electrophilic intermediates that can form adducts with DNA. The primary metabolic activation of
aminobiphenyls occurs in the liver.

// Nodes ABP [label="3-Aminobiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"];
N_OH_ABP [label="N-Hydroxy-3-aminobiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"];
Nitroso [label="3-Nitrosobiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Adducts
[label="DNA Adducts", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Detox [label="Detoxification\n(e.g., Glucuronidation)", shape=oval, style=filled,
fillcolor="#34A853", fontcolor="#FFFFFF"]; Genotoxicity [label="Lack of Genotoxicity",
shape=note, style=filled, fillcolor="#FBBCO05", fontcolor="#202124"];

// Edges ABP -> N_OH_ABP [label="N-hydroxylation\n(Cytochrome P450)", color="#4285F4"];
N_OH_ABP -> Nitroso [label="Oxidation", color="#4285F4"]; N_OH_ABP -> Genotoxicity
[style=dashed, color="#EA4335"]; Nitroso -> DNA_Adducts [label="Potential
Reaction\n(Weak)", style=dashed, color="#EA4335"]; ABP -> Detox [label="N-acetylation / N-
glucuronidation”, color="#34A853"];

/Il Invisible nodes for layout {rank=same; ABP;} {rank=same; N_OH_ABP; Detox;} {rank=same;
Nitroso; Genotoxicity;} {rank=same; DNA_Adducts;} } dot Caption: Metabolic pathway of 3-
Aminobiphenyl.

Studies have shown that while 3-aminobiphenyl can be N-hydroxylated, its metabolite, N-
hydroxy-3-aminobiphenyl, displays no mutagenicity in the Ames test, unlike the potent
mutagen N-hydroxy-4-aminobiphenyl.[3] This lack of genotoxicity in its key metabolite is
believed to be the primary reason for the weak carcinogenicity of 3-aminobiphenyl.[3]
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ble 5: Toxicoloaical for 3-Aminobinhenyl

Endpoint Value Species Route Reference(s)
LDso 789.2 mg/kg Rat Oral [5]
GHS Hazard H302, H315,
N/A N/A [4]
Statements H319, H335
Acute Toxicity 4
(Oral), Skin
Hazard )
o Irritant 2, Eye N/A N/A [4]
Classifications )
Irritant 2, STOT
SE3
STOT SE 3:
Specific Target

Organ Toxicity -
Single Exposure
(Respiratory tract
irritation)[4]

Experimental and Logical Workflows
Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent
characterization of 3-Aminobiphenyl.

// Nodes Start [label="Starting Materials\n(3-Bromoaniline, Phenylboronic Acid)", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup & Extraction”,
fillcolor="#FBBCO05", fontcolor="#202124"]; Purification [label="Purification\n(Column
Chromatography)”, fillcolor="#FBBCO05", fontcolor="#202124"]; Product [label="Pure 3-
Aminobiphenyl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis
[label="Structural Characterization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR
[label="NMR (*H, 13C)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass
Spectrometry”, fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="IR Spectroscopy",
fillcolor="#F1F3F4", fontcolor="#202124"];
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// Edges Start -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -
> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; Product -> Analysis
[color="#5F6368"]; Analysis -> NMR [color="#5F6368"]; Analysis -> MS [color="#5F6368"];
Analysis -> IR [color="#5F6368"]; } dot Caption: Workflow for the synthesis and analysis of 3-
Aminobiphenyl.

Conclusion

3-Aminobiphenyl (CAS No. 2243-47-2) is a well-characterized aromatic amine with
established physicochemical and spectroscopic properties. While structurally similar to the
potent carcinogen 4-aminobiphenyl, its biological activity is markedly different, exhibiting only
weak carcinogenicity. This is primarily due to the lack of genotoxicity of its N-hydroxylated
metabolite. The synthetic and analytical protocols detailed in this guide provide a robust
framework for researchers working with this compound. A thorough understanding of its
properties and biological fate is essential for its safe handling and for its use in further
research, particularly in the fields of toxicology, pharmacology, and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7723418#3-aminobiphenyl-cas-number-2243-47-2-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b7723418#3-aminobiphenyl-cas-number-2243-47-2-identification
https://www.benchchem.com/product/b7723418#3-aminobiphenyl-cas-number-2243-47-2-identification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7723418?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7723418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

